molecular formula C15H25N3O4 B549883 Val-pro-pro CAS No. 58872-39-2

Val-pro-pro

Cat. No.: B549883
CAS No.: 58872-39-2
M. Wt: 311.38 g/mol
InChI Key: DOFAQXCYFQKSHT-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is known for its ability to inhibit angiotensin I-converting enzyme, which plays a crucial role in regulating blood pressure . This compound has garnered significant attention due to its potential antihypertensive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of H-Val-Pro-Pro-OH may involve large-scale SPPS or fermentation processes. The fermentation method utilizes specific strains of bacteria or fungi to produce the peptide naturally. This method is advantageous for producing large quantities of the peptide with high purity .

Chemical Reactions Analysis

Types of Reactions

H-Val-Pro-Pro-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into individual amino acids.

    Oxidation: The proline residues can undergo oxidation reactions, leading to the formation of hydroxyproline.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Electrophiles like acyl chlorides or alkyl halides.

Major Products

    Hydrolysis: Valine, proline, and proline.

    Oxidation: Hydroxyproline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

H-Val-Pro-Pro-OH has a wide range of scientific research applications:

Mechanism of Action

H-Val-Pro-Pro-OH exerts its effects by inhibiting angiotensin I-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, H-Val-Pro-Pro-OH helps to lower blood pressure by reducing the levels of angiotensin II, leading to vasodilation and decreased vascular resistance .

Comparison with Similar Compounds

H-Val-Pro-Pro-OH is unique due to its specific sequence of amino acids and its potent inhibitory effect on angiotensin I-converting enzyme. Similar compounds include:

These compounds share structural similarities but differ in their amino acid sequences and inhibitory potencies, highlighting the uniqueness of H-Val-Pro-Pro-OH in its specific biological activity.

Biological Activity

Val-Pro-Pro (VPP) is a bioactive peptide derived primarily from milk proteins, particularly β-casein. This peptide has garnered attention for its various biological activities, particularly its antihypertensive properties, which are mediated through the inhibition of angiotensin-converting enzyme (ACE). This article reviews the biological activity of VPP, focusing on its mechanisms of action, effects on health, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

  • ACE Inhibition : VPP has been shown to inhibit ACE activity, which is crucial in regulating blood pressure. By inhibiting this enzyme, VPP helps in reducing hypertension and improving cardiovascular health .
  • Neurotransmission Modulation : Research indicates that VPP influences autonomic neurotransmission. In studies involving spontaneously hypertensive rats (SHR), VPP administration resulted in reduced sympathetic nerve activity and lowered mean arterial pressure (MAP), suggesting a central role in cardiovascular regulation .
  • Gastrointestinal Absorption : The peptide's effects are mediated through the gastrointestinal tract, where it interacts with afferent vagus nerve pathways. This highlights the importance of the route of administration for achieving its biological effects .

Health Benefits

The health benefits associated with this compound include:

  • Antihypertensive Effects : Clinical studies have demonstrated that VPP can significantly lower systolic blood pressure (SBP) in animal models. For instance, a study reported a decrease in SBP of approximately 25.62 mmHg following administration of VPP at specific concentrations .
  • Potential Anticancer Activity : Emerging research suggests that cyclic peptides, including those containing VPP, may exhibit cytotoxic effects against certain cancer cell lines. This indicates potential for further exploration in cancer therapeutics .
  • Nutraceutical Applications : As a food-derived peptide, VPP is being investigated for its incorporation into functional foods aimed at improving health outcomes related to hypertension and cardiovascular diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Gonzalez-Gonzalez et al. (2013)Identified VPP as an effective ACE inhibitor derived from milk proteins with significant antihypertensive properties .
Choe et al. (2021)Demonstrated that fermented dairy products containing VPP showed enhanced ACE-inhibitory activity compared to non-fermented counterparts .
Research on Cyclic PeptidesHighlighted that cyclic forms of peptides like VPP exhibit superior biological activity compared to their linear forms, suggesting better pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms by which Val-Pro-Pro (VPP) exerts its ACE inhibitory effects?

this compound inhibits angiotensin-converting enzyme (ACE) by competitively binding to its active site, as demonstrated in in vitro assays using purified ACE and synthetic VPP . Methodologically, researchers should employ fluorometric or spectrophotometric assays (e.g., using Hippuryl-Histidyl-Leucine as a substrate) to quantify ACE activity. Dose-response curves and Lineweaver-Burk plots are critical to determine inhibition kinetics (e.g., IC₅₀ values) .

Q. How is this compound structurally characterized to confirm its identity and purity in experimental settings?

Structural validation requires tandem techniques:

  • HPLC : Purity assessment (≥95% by reverse-phase chromatography).
  • Mass Spectrometry : Confirm molecular weight (theoretical m/z: 339.38 for free peptide; 373.43 with TFA salt).
  • NMR : Verify amino acid sequence and stereochemistry . Detailed protocols for characterization are outlined in Beilstein Journal guidelines, emphasizing reproducibility via standardized column conditions and buffer systems .

Q. What in vivo models are appropriate for studying this compound’s antihypertensive effects?

Spontaneously hypertensive rats (SHR) are widely used, with systolic blood pressure monitored via tail-cuff plethysmography. Researchers must standardize administration routes (oral vs. intravenous) and control for dietary sodium intake. Chakrabarti et al. (2018) demonstrated dose-dependent effects using 1–10 mg/kg/day VPP over 4–8 weeks .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro ACE inhibition potency and in vivo efficacy of this compound?

Discrepancies often arise from bioavailability and pharmacokinetic variability. Advanced approaches include:

  • Pharmacokinetic Profiling : LC-MS/MS to measure plasma/tissue VPP levels post-administration.
  • Metabolite Analysis : Identify degradation products (e.g., proline-rich fragments) using high-resolution mass spectrometry.
  • Tissue-Specific ACE Activity Assays : Compare vascular vs. renal ACE inhibition .

Q. What experimental designs address the variability in this compound’s insulin-sensitizing effects across cell lines?

Chakrabarti et al. (2018) used 3T3-F442A preadipocytes with glucose uptake assays (²-deoxy-D-glucose tracer) under hyperinsulinemic conditions. Key controls:

  • Positive Control : Insulin (100 nM).
  • Negative Control : Proline-only peptides. Statistical analysis should account for batch-to-batch variability in peptide synthesis .

Q. How can researchers ensure reproducibility in this compound studies given peptide stability challenges?

  • Storage Conditions : Lyophilized VPP at −80°C; avoid freeze-thaw cycles.
  • Purity Reassessment : Pre-experiment HPLC validation.
  • Buffer Compatibility : Avoid Tris-based buffers (interference with ACE assays) .

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?

Mixed-effects models (e.g., R’s lme4 package) account for repeated measures and inter-individual variability. For non-linear responses, EC₅₀ calculations via four-parameter logistic regression are recommended .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s bioavailability in human vs. rodent models?

Species-specific differences in gastrointestinal peptidase activity and transporter expression (e.g., PEPT1) necessitate:

  • Ex Vivo Intestinal Perfusion Models : Quantify peptide transport efficiency.
  • Caco-2 Cell Monolayers : Simulate human intestinal absorption .

Q. What methodologies validate the specificity of this compound’s biological effects compared to structural analogs (e.g., Ile-Pro-Pro)?

  • Competitive Binding Assays : Co-incubate VPP and analogs with ACE.
  • CRISPR-Cas9 Knockout Models : Eliminate ACE in cell lines to confirm target specificity .

Q. How can researchers reconcile disparities in optimal dosing regimens between acute vs. chronic this compound administration?

Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with in silico simulations (e.g., GastroPlus®). For chronic studies, staggered dosing (e.g., 2-week washout periods) helps isolate cumulative effects .

Q. Tables

Table 1. Key Techniques for this compound Characterization

TechniqueParametersApplication
Reverse-Phase HPLCC18 column, 0.1% TFA/ACN gradientPurity assessment (>95%)
ESI-MSm/z 339.38 (free peptide), 373.43 (TFA salt)Molecular weight confirmation
¹H-NMRδ 0.9–1.2 ppm (Val CH₃), δ 4.2–4.5 ppm (Pro α-H)Sequence validation

Table 2. Common Pitfalls in this compound Research

IssueMitigation StrategyReference
Peptide degradationLyophilize immediately post-synthesis; avoid aqueous storage >24h
Inconsistent ACE activityStandardize substrate batches (HHL ≥98% purity)
Low in vivo bioavailabilityUse enteric-coated formulations or nanoencapsulation

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAQXCYFQKSHT-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58872-39-2
Record name Val-pro-pro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAL-PRO-PRO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Val-pro-pro
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Val-pro-pro
2-Benzyl-2H-tetrazole
Val-pro-pro
2-Benzyl-2H-tetrazole
Val-pro-pro
2-Benzyl-2H-tetrazole
Val-pro-pro
2-Benzyl-2H-tetrazole
Val-pro-pro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.